3,3-Dimethylpiperidine-1-sulfonyl chloride
Description
Contextualization within Sulfonyl Chloride Chemistry
The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of synthetic chemistry, primarily valued for its role as a precursor to sulfonamides. nih.gov Sulfonamides are a critical class of compounds with a broad spectrum of applications, including pharmaceuticals and agrochemicals. nih.govmdpi.com The synthesis of sulfonyl chlorides itself has evolved from traditional methods using strong oxidizing agents to more modern, selective photocatalytic processes. nih.gov
3,3-Dimethylpiperidine-1-sulfonyl chloride belongs to the subclass of N-sulfonyl chlorides, where the sulfonyl group is directly attached to a nitrogen atom of a secondary amine. The reactivity of the sulfonyl chloride is pronounced, with the sulfur atom being highly electrophilic. This allows it to readily react with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide bonds. evitachem.com The general reaction is as follows:
R₂NH + R'SO₂Cl → R₂N-SO₂R' + HCl
In the case of this compound, the piperidine (B6355638) ring itself is the 'R₂N' component. It is used to introduce the 3,3-dimethylpiperidine (B75641) moiety into a target molecule. The gem-dimethyl substitution on the piperidine ring is a key feature, as it imparts specific steric and conformational properties to the final product, which can be crucial for modulating biological activity.
Role as a Piperidine-Based Synthetic Intermediate and Scaffold
The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs and natural alkaloids. mdpi.comnih.gov Its saturated, six-membered ring structure can exist in different conformations, such as the stable chair form, which allows for precise three-dimensional positioning of substituents. wikipedia.org This makes piperidine and its derivatives highly sought-after scaffolds in drug discovery. nih.govresearchgate.net
This compound serves as a synthetic intermediate to incorporate the 3,3-dimethylpiperidine scaffold into larger molecules. The introduction of this specific scaffold can offer several advantages in molecular design:
Modulation of Physicochemical Properties: The lipophilic nature of the dimethylated ring can influence the solubility and membrane permeability of a drug candidate. researchgate.net
Conformational Rigidity: The gem-dimethyl group at the 3-position restricts the conformational flexibility of the piperidine ring. This pre-organized conformation can lead to higher binding affinity and selectivity for a biological target.
Metabolic Stability: The presence of methyl groups can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a compound.
Researchers utilize this reagent to synthesize a variety of sulfonamide derivatives for screening in drug discovery programs. The resulting N-sulfonylpiperidines are explored for a wide range of pharmacological activities. researchgate.netijnrd.org
Table 1: Physical and Chemical Properties of Precursor and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Form |
|---|---|---|---|---|
| 3,3-Dimethylpiperidine | 1193-12-0 | C₇H₁₅N | 113.20 | Liquid |
| Piperidine-1-sulfonyl chloride | 35856-62-3 | C₅H₁₀ClNO₂S | 183.66 | Liquid |
| 3,5-Dimethylpiperidine-1-sulfonyl chloride | 923249-49-4 | C₇H₁₄ClNO₂S | 211.71 | - |
| 2,5-Dimethylpiperidine-1-sulfonyl chloride | 1465917-77-4 | C₇H₁₄ClNO₂S | 211.71 | - |
Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.comscbt.comchemscene.com
Historical Development of Research on Related Piperidine-Sulfonyl Compounds
The history of piperidine-sulfonyl compounds is intertwined with the development of both piperidine chemistry and sulfonamide drugs.
Piperidine: First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper, piperidine's structure was established in the late 19th century. wikipedia.org Its synthesis via the hydrogenation of pyridine (B92270) became a fundamental reaction in organic chemistry. nih.govwikipedia.org
Sulfonamides: The trajectory of sulfonamides in medicine began dramatically with the discovery of Prontosil in the 1930s, which led to the first class of effective antibacterial drugs (sulfa drugs). nih.govnih.gov This discovery established the sulfonamide group as a key pharmacophore. nih.govmdpi.com
The convergence of these two areas of research saw chemists begin to synthesize hybrid molecules containing both a piperidine ring and a sulfonamide linkage. The goal was to explore new chemical space and discover compounds with novel biological activities. mdpi.com Early research often involved simple, unsubstituted or mono-substituted piperidines. Over time, as synthetic methods became more sophisticated, more complex and stereochemically defined piperidine scaffolds were developed and incorporated. nih.gov The use of polysubstituted piperidines, such as the 3,3-dimethyl variant, represents a more recent strategy to fine-tune molecular properties for specific therapeutic or agrochemical targets. nih.govmdpi.com The synthesis of such specialized reagents is now a key enabler for creating libraries of diverse compounds for high-throughput screening.
An examination of the synthetic methodologies for this compound reveals a landscape of established and emerging chemical strategies. While specific literature detailing the synthesis of this particular compound is not extensively published, its formation can be reliably achieved through well-documented routes applicable to analogous piperidine-1-sulfonyl chloride derivatives. These methods primarily involve direct chlorosulfonation of the parent amine, synthesis from sulfonyl hydrazide precursors, and broader strategies that have been optimized for efficiency and sustainability.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpiperidine-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c1-7(2)4-3-5-9(6-7)12(8,10)11/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRNSKZGTTVJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Potential of 3,3 Dimethylpiperidine 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Group
The sulfur atom in 3,3-dimethylpiperidine-1-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile.
The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of sulfonamides. rsc.orglibretexts.org This transformation is of significant interest due to the prevalence of the sulfonamide moiety in a vast array of pharmaceuticals. nih.govresearchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. nih.govcbijournal.com
The reaction with primary amines yields N-substituted sulfonamides, while secondary amines produce N,N-disubstituted sulfonamides. The steric hindrance imposed by the two methyl groups at the 3-position of the piperidine (B6355638) ring can influence the reaction rate, potentially requiring more forcing conditions compared to less hindered sulfonyl chlorides. nih.gov However, the reaction is generally efficient. For instance, the reaction of various sulfonyl chlorides with amines proceeds readily, and in some cases, can be performed under solvent-free conditions using microwave irradiation. rsc.org While primary amines are generally more reactive than secondary amines due to reduced steric hindrance, even sterically demanding amines can be successfully sulfonylated. nih.govorganic-chemistry.org
The general scheme for sulfonamide formation is as follows:
This compound + R¹R²NH → 1-(R¹R²N-sulfonyl)-3,3-dimethylpiperidine + HCl
The resulting sulfonamides, such as N,N-Dimethylpiperidine-3-sulfonamide hydrochloride, are stable compounds. chemscene.com The development of novel sulfonylpiperidine inhibitors for enzymes like thymidylate kinase highlights the importance of these structures in medicinal chemistry. nih.gov
Table 1: Examples of Sulfonamide Formation Reactions
| Amine Reactant | Product | Reaction Conditions | Reference |
| Primary Amine (e.g., Aniline) | N-Aryl-3,3-dimethylpiperidine-1-sulfonamide | Base (e.g., pyridine), 0-25 °C | cbijournal.com |
| Secondary Amine (e.g., Morpholine) | 1-(Morpholinosulfonyl)-3,3-dimethylpiperidine | Base (e.g., triethylamine), CH₂Cl₂ | mdpi.com |
| Amino Acid Ester | N-(3,3-Dimethylpiperidine-1-sulfonyl)-amino acid ester | Microwave irradiation, solvent-free | rsc.org |
This compound reacts with alcohols and phenols to furnish the corresponding sulfonate esters. researchgate.net This reaction, often carried out in the presence of a base like pyridine, is a standard method for converting alcohols to good leaving groups for subsequent nucleophilic substitution or elimination reactions. researchgate.net The reaction proceeds with the alcohol or phenol (B47542) acting as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride.
Both primary and secondary alcohols react efficiently to give the corresponding sulfonate esters. researchgate.net Phenols, including sterically hindered variants like 3,5-dimethylphenol, also react to form arylsulfonates in good yields. researchgate.net The electronic nature of the substituents on the phenol can influence the reaction outcome. researchgate.net The synthesis of pyrimidine (B1678525) sulfonate esters has been explored for their potential biological activities, indicating the utility of this functional group. nih.gov
The general reaction is:
This compound + R-OH → 3,3-Dimethylpiperidine-1-sulfonate-R + HCl
Table 2: Synthesis of Sulfonate Esters
| Nucleophile | Product | Reaction Conditions | Reference |
| Phenol | Phenyl 3,3-dimethylpiperidine-1-sulfonate | Pyridine, CH₂Cl₂ | researchgate.net |
| 3,5-Dimethylphenol | 3,5-Dimethylphenyl 3,3-dimethylpiperidine-1-sulfonate | Pyridine, CH₂Cl₂ | researchgate.net |
| D-Mannitol derivative | 1,2:3,4-Di-O-isopropylidene-d-mannitol-3,4-bis(3,3-dimethylpiperidine-1-sulfonate) | Base, inert atmosphere | researchgate.net |
The reaction between sulfonyl chlorides and thiols provides a direct route to thiosulfonates. In this reaction, the thiol acts as a sulfur nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. A base is typically required to deprotonate the thiol, forming a more potent thiolate nucleophile, and to scavenge the HCl produced.
While direct examples involving this compound are not prevalent in the provided literature, the general transformation is well-established. For example, the reduction of a sulfonyl chloride with triphenylphosphine (B44618) can yield a thiophenol, a related transformation highlighting the reactivity of the sulfonyl chloride group with sulfur-based reagents. nih.gov The synthesis of heterocyclic thiosulfonates has been accomplished through the sulfonylation of the corresponding thiols.
The general equation for this reaction is:
This compound + R-SH → S-Aryl/alkyl 3,3-dimethylpiperidine-1-thiosulfonate + HCl
This reaction is valuable for creating the S-S(O)₂ linkage found in various biologically active molecules and synthetic intermediates.
Reactions Involving the Piperidine Ring System
Beyond the reactivity at the sulfonyl group, the piperidine ring of this compound can also participate in chemical transformations. These reactions allow for the modification of the heterocyclic core, leading to a wider range of structurally diverse molecules.
The piperidine ring, once incorporated into a sulfonamide or other derivative, can be further functionalized. For instance, piperidine-3-carboxylic acid derivatives can be synthesized and subsequently coupled with sulfonyl chlorides to produce novel sulfonyl piperidine carboxamides. researchgate.net This approach allows for the introduction of diverse substituents onto the piperidine skeleton.
Furthermore, the nitrogen atom of the piperidine ring, if not already part of the sulfonyl linkage (i.e., in the parent 3,3-dimethylpiperidine), is nucleophilic and can be used to introduce the piperidine moiety into other molecules. An example is the synthesis of 3-[(3,3-Dimethylpiperidin-1-yl)methyl]phenol. nih.gov The functionalization of piperidine rings is a key strategy in the development of new therapeutic agents. rsc.org
N-Sulfonyl heterocyclic systems can undergo ring-opening and rearrangement reactions under specific conditions, providing access to acyclic or different heterocyclic structures. While specific studies on the ring-opening or rearrangement of this compound are not detailed in the provided search results, analogous systems offer insight into its potential transformations.
For example, N-sulfonyl aziridines, which are three-membered rings, readily undergo nucleophilic ring-opening. researchgate.netrsc.org More complex systems, such as penicillin-derived sulphimides, can undergo thermally induced ring-opening through a β-elimination mechanism. rsc.org The Zincke reaction, involving the ring-opening of activated pyridinium (B92312) salts by amines, demonstrates another pathway for transforming N-heterocycles. acs.org Additionally, certain N-acylsulfonamide derivatives have been shown to undergo rearrangement in the presence of alkali. nih.gov These examples suggest that the 3,3-dimethylpiperidine-1-sulfonyl system could potentially be a substrate for similar exploratory studies, leading to novel molecular scaffolds.
Catalytic Applications in Organic Transformations
Currently, there is no publicly available scientific literature detailing the catalytic applications of this compound in organic transformations.
Mechanistic Investigations of Key Reactions
Reaction Pathway Elucidation
No specific studies on the elucidation of reaction pathways for transformations involving this compound have been found in the public domain.
Transition State Analysis and Kinetics
There is no available data from transition state analyses or kinetic studies for reactions involving this compound.
Derivatization Strategies and Analogue Synthesis
Design Principles for Novel Derivatives and Analogues
The design of novel derivatives from 3,3-Dimethylpiperidine-1-sulfonyl chloride is guided by established principles of medicinal chemistry. The primary point of diversification is the sulfonyl chloride moiety, which readily reacts with primary and secondary amines to form a stable sulfonamide linkage.
Key design principles include:
Scaffold Hopping and Bioisosteric Replacement: The 3,3-dimethylpiperidine (B75641) core can be considered a scaffold. Designers may replace this core with other cyclic amines to explore different conformational spaces while maintaining the sulfonamide connection.
Structure-Activity Relationship (SAR) Exploration: By reacting the sulfonyl chloride with a library of diverse amines (e.g., substituted anilines, benzylamines, or heterocyclic amines), chemists can systematically probe the structure-activity relationships of the resulting sulfonamides. The goal is to identify substituents that enhance biological activity, selectivity, or pharmacokinetic properties.
Introduction of Pharmacophoric Features: The amine coupling partner can be chosen to introduce specific pharmacophoric elements, such as hydrogen bond donors/acceptors, aromatic rings for π-π stacking, or charged groups to improve solubility or target interaction.
Conformational Constraint: The gem-dimethyl group at the 3-position of the piperidine (B6355638) ring restricts the conformational flexibility of the ring. This pre-organization can be advantageous in locking the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.
A general scheme for the derivatization is presented below:
| Reactant 1 | Reactant 2 (Amine) | Product (Sulfonamide Derivative) |
| This compound | R-NH₂ or R₂-NH | A sulfonamide with the structure 3,3-dimethylpiperidine-1-sulfon-N-R or 3,3-dimethylpiperidine-1-sulfon-N-R₂ |
Synthesis of Conformationally Restricted Analogues
The synthesis of conformationally restricted analogues is a key strategy in modern drug discovery to enhance binding affinity and selectivity. The 3,3-dimethylpiperidine scaffold itself is a conformationally restricted element.
Further restricting the conformation of analogues derived from this compound can be achieved by:
Bicyclic Systems: Incorporating the piperidine ring into a bicyclic or spirocyclic system. This would involve more complex multi-step syntheses starting from different precursors.
Intramolecular Cyclization: Designing derivatives where a functional group on the sulfonamide portion can cyclize back onto the piperidine ring or its substituents.
Stereocontrolled Synthesis: While the parent compound is achiral, introducing substituents on the piperidine ring at other positions (e.g., 4 or 5) would create stereocenters. Stereocontrolled synthesis would then allow for the preparation of specific diastereomers, which are conformationally distinct. Research on related piperidine systems has shown that such stereochemical control can lead to analogues with specific three-dimensional arrangements, mimicking the bioactive conformation of a target. For instance, the stereoselective preparation of related piperidine derivatives has been used to create analogues that mimic the conformation of known bioactive molecules.
High-Throughput Derivatization Approaches
High-throughput synthesis (HTS) methodologies are crucial for rapidly generating large libraries of compounds for screening. The derivatization of this compound is well-suited for such approaches.
Parallel Synthesis: The reaction of the sulfonyl chloride with a diverse panel of amines can be performed in parallel in multi-well plates. This allows for the rapid creation of a library of sulfonamide derivatives. The reaction is typically robust and can be driven to completion with the addition of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to scavenge the HCl byproduct.
Solution-Phase and Solid-Phase Synthesis:
Solution-Phase: This approach is common for library synthesis. After the reaction, high-throughput purification methods, such as solid-phase extraction (SPE) or preparative liquid chromatography-mass spectrometry (LC-MS), are used to isolate the desired products.
Solid-Phase: The amine component could be attached to a solid support (resin). The this compound would then be added in solution. After the reaction, excess reagents and byproducts are washed away, and the pure sulfonamide product is cleaved from the resin. This allows for the use of excess reagents to drive the reaction to completion without complicating purification.
Automated Synthesis Platforms: Robotic liquid handlers and automated synthesizers can be employed to perform the repetitive addition of reagents and solvents, further accelerating the library generation process. The stability and reactivity of sulfonyl chlorides make them suitable reagents for such automated platforms.
The general workflow for a high-throughput derivatization campaign is outlined in the table below:
| Step | Description |
| 1. Plate Preparation | Dispensing a diverse set of amines into the wells of a microtiter plate using an automated liquid handler. |
| 2. Reagent Addition | Addition of a solution of this compound and a base to each well. |
| 3. Reaction | The plate is sealed and agitated at a controlled temperature for a set period to allow the sulfonamide formation to complete. |
| 4. Work-up & Purify | High-throughput purification, often involving solvent evaporation followed by reconstitution and purification by preparative LC-MS. |
| 5. Analysis & Storage | The purity and identity of the compounds in the library are confirmed by analytical LC-MS, and the compounds are stored for screening. |
While these principles and approaches are standard in chemical synthesis, specific published examples of large-scale, high-throughput derivatization campaigns starting from this compound are not prominently featured in the reviewed literature.
Advanced Spectroscopic and Structural Elucidation Techniques for 3,3 Dimethylpiperidine 1 Sulfonyl Chloride and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 3,3-Dimethylpiperidine-1-sulfonyl chloride. By analyzing ¹H, ¹³C, and ¹⁵N NMR spectra, chemists can piece together the molecular structure, confirm the presence of functional groups, and deduce stereochemical relationships. ipb.pt
In the ¹H NMR spectrum of a 3,3-dimethylpiperidine (B75641) derivative, the protons on the piperidine (B6355638) ring would exhibit characteristic chemical shifts and coupling patterns. The gem-dimethyl groups at the C3 position would typically appear as two distinct singlets due to the locked ring conformation or as a single singlet if there is rapid conformational exchange. The methylene (B1212753) (CH₂) protons of the piperidine ring would appear as complex multiplets in the aliphatic region of the spectrum. The chemical shifts of protons adjacent to the nitrogen atom (at C2 and C6) are significantly influenced by the electron-withdrawing sulfonyl chloride group, causing them to shift downfield. The specific coupling constants (J-values) between adjacent protons can help determine the chair conformation of the piperidine ring, a common feature for such systems. nih.govwikipedia.org
The ¹³C NMR spectrum provides complementary information. nih.gov The carbon atoms of the two methyl groups at C3 would have distinct chemical shifts. spectrabase.com The quaternary carbon at C3 would appear as a singlet, typically in the 30-40 ppm range. The methylene carbons of the piperidine ring (C2, C4, C5, C6) would resonate at different frequencies, with the C2 and C6 carbons being shifted downfield due to their proximity to the nitrogen atom. spectrabase.com
¹⁵N NMR spectroscopy, though less common, can offer direct insight into the electronic environment of the nitrogen atom. nih.gov For a sulfonamide derivative, the nitrogen resonance is expected to be shifted significantly compared to the parent amine, reflecting the strong deshielding effect of the sulfonyl group. ipb.pt Dynamic NMR studies on related N-substituted piperazines have shown that restricted rotation around the N-C(O) or N-S(O)₂ bond can lead to the observation of distinct conformers at room temperature, resulting in a duplication of signals. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| Methyl Protons | ¹H | ~1.0 - 1.3 | Two singlets expected due to axial and equatorial positions in a fixed chair conformation. |
| Ring Protons (C4, C5) | ¹H | ~1.5 - 1.9 | Complex multiplets. |
| Ring Protons (C2, C6) | ¹H | ~3.2 - 3.8 | Downfield shift due to adjacent nitrogen and sulfonyl group. Appears as multiplets. |
| Methyl Carbons | ¹³C | ~25 - 35 | Two distinct signals are possible. spectrabase.com |
| Quaternary Carbon (C3) | ¹³C | ~30 - 40 | Single peak, no attached protons. |
| Ring Carbons (C4, C5) | ¹³C | ~20 - 50 | |
| Ring Carbons (C2, C6) | ¹³C | ~45 - 60 | Downfield shift due to proximity to the sulfonamide nitrogen. spectrabase.com |
Mass Spectrometry Techniques in Characterization
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for sulfonamides, which typically produces a protonated molecule [M+H]⁺. acs.org
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion reveal characteristic fragmentation patterns for the sulfonamide class. nih.govresearchgate.net A common and diagnostic fragmentation pathway involves the formal neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. nih.govresearchgate.net This rearrangement is often observed in the collision-induced dissociation (CID) spectra of protonated sulfonamides. nih.gov
Another significant fragmentation pathway is the cleavage of the sulfur-nitrogen (S-N) bond. acs.org This cleavage can lead to the formation of two key fragment ions: the piperidine-based cation and the sulfonyl-containing cation. For this compound, S-N bond cleavage would be expected to produce an ion corresponding to the protonated 3,3-dimethylpiperidine moiety. The fragmentation of protonated sulfonamides can also lead to the formation of radical cations of the constituent amine, which is a distinguishing feature compared to the fragmentation of other amides. acs.org High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, enabling the confirmation of the elemental formula.
Table 2: Predicted ESI-MS/MS Fragmentation for Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 212.08 (C₇H₁₅ClNOS⁺ + H) | 148.08 | SO₂ (64 Da) | Intramolecular rearrangement and elimination of sulfur dioxide. nih.gov |
| 212.08 | 114.13 | HSO₂Cl (99 Da) | Cleavage of the S-N bond, formation of the protonated 3,3-dimethylpiperidine radical cation. acs.org |
| 212.08 | 98.10 | C₇H₁₅N (113 Da) + HCl | Loss of the piperidine ring followed by loss of HCl from the sulfonyl portion. |
Note: The exact mass of the parent compound is 211.06 for the most common isotopes (³⁵Cl, ³²S).
Vibrational Spectroscopy Studies (IR, Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the most prominent features in its IR and Raman spectra arise from the sulfonyl group and the piperidine ring.
The sulfonamide group has two characteristic and strong stretching vibrations. nih.gov The asymmetric stretching (ν_as SO₂) of the S=O bonds typically appears in the range of 1330-1370 cm⁻¹, while the symmetric stretching (ν_s SO₂) is found at a lower frequency, generally between 1140-1180 cm⁻¹. scispace.com The presence of these two strong bands is a clear indicator of the sulfonyl group.
The piperidine ring contributes to the C-H stretching vibrations, which are observed in the 2800-3000 cm⁻¹ region. C-H bending and rocking vibrations appear in the fingerprint region (below 1500 cm⁻¹). The S-N stretching vibration is typically weaker and appears in the 900-950 cm⁻¹ range.
Raman spectroscopy provides complementary information. While the S=O stretches are also visible in the Raman spectrum, C-H and C-C bond vibrations of the aliphatic ring are often more prominent compared to the IR spectrum. spectrabase.com Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive method for detecting sulfonamides, indicating that the vibrational modes of the sulfonamide moiety can be effectively probed. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |
| 2850 - 2980 | C-H Stretching (Aliphatic) | IR, Raman | Medium to Strong |
| 1330 - 1370 | SO₂ Asymmetric Stretching | IR | Strong |
| 1140 - 1180 | SO₂ Symmetric Stretching | IR | Strong |
| 900 - 950 | S-N Stretching | IR | Medium to Weak |
| 500 - 600 | S-Cl Stretching | IR, Raman | Medium |
X-ray Crystallographic Analysis of Derivatives and Intermediates
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional conformation of a molecule in the solid state. While a crystal structure for this compound itself may not be publicly available, analysis of closely related N-sulfonylated piperidine derivatives offers significant insight into its expected solid-state structure. researchgate.net
Studies on compounds such as 1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol consistently show that the piperidine ring adopts a stable chair conformation. scispace.comresearchgate.net This is the expected conformation for the 3,3-dimethylpiperidine ring as well. wikipedia.org The geometry around the sulfur atom in the sulfonamide group is typically a distorted tetrahedron. scispace.com
The N-S bond length in such derivatives is a key parameter, providing insight into the bond's character. The orientation of the sulfonyl group relative to the piperidine ring is also of interest. In some structures, intramolecular hydrogen bonds and other non-covalent interactions like C-H···O or C-H···π interactions play a crucial role in stabilizing the crystal packing. researchgate.netresearchgate.net The confirmation of the relative stereochemistry of piperidine derivatives, such as cis or trans isomers, is often achieved through the X-ray diffraction of a corresponding N-tosyl derivative. nih.govrsc.org Therefore, crystallographic analysis of a suitable derivative of this compound would be expected to confirm the chair conformation of the piperidine ring, the tetrahedral geometry at the sulfur atom, and the specific bond parameters of the N-SO₂ moiety.
Table 4: Typical Crystallographic Parameters for N-Sulfonylated Piperidine Derivatives
| Parameter | Typical Value | Reference |
| Piperidine Ring Conformation | Chair | scispace.comresearchgate.net |
| Geometry at Sulfur | Distorted Tetrahedron | scispace.com |
| N-S Bond Length | ~1.63 - 1.65 Å | |
| S=O Bond Length | ~1.42 - 1.44 Å | |
| O-S-O Bond Angle | ~120 - 122° | |
| C-N-S Bond Angle | ~115 - 118° |
Computational and Theoretical Chemistry Studies on 3,3 Dimethylpiperidine 1 Sulfonyl Chloride
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. For sulfonamide derivatives and related heterocyclic compounds, DFT methods like B3LYP with basis sets such as 6-311G+(d,p) are commonly used to optimize the molecular geometry and compute a range of electronic descriptors. nih.govresearchgate.net
These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For instance, in studies of aryl sulfonyl piperazine (B1678402) derivatives, the HOMO-LUMO gap was used to compare the reactivity of different compounds within the series. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is another valuable output of quantum chemical calculations. The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. researchgate.net This information is critical for understanding intermolecular interactions, including those with biological receptors. In related sulfonamides, MEP analysis has been used to identify the negative potential around the oxygen atoms of the sulfonyl group and the positive potential near the amine protons. researchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated for Sulfonamide Derivatives
| Parameter | Description | Typical Method | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT/B3LYP | Relates to electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | DFT/B3LYP | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | DFT/B3LYP | Indicator of chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential | DFT/B3LYP | Identifies sites for electrophilic and nucleophilic attack |
| Mulliken Atomic Charges | Distribution of electron charge among atoms | DFT/B3LYP | Quantifies charge delocalization within the molecule |
Molecular Dynamics Simulations of Conformational Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This technique provides detailed information about the conformational flexibility and dynamic behavior of molecules in different environments, such as in solution or interacting with a protein. mdpi.comnih.gov For a molecule like 3,3-Dimethylpiperidine-1-sulfonyl chloride, the piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat forms. The gem-dimethyl substitution at the 3-position significantly influences the energetic landscape of these conformations.
An MD simulation of this compound would typically start with an optimized 3D structure, often obtained from quantum chemical calculations. mdpi.com The molecule would then be placed in a simulation box, usually filled with a solvent like water, and the system's trajectory would be calculated by integrating Newton's laws of motion for each atom. researchgate.netresearchgate.net The interactions between atoms are described by a force field, such as AMBER or OPLS. mdpi.com
By analyzing the simulation trajectory, one can determine the preferred conformations of the molecule, the energy barriers between them, and the timescales of conformational changes. This information is crucial for understanding how the molecule's shape influences its reactivity and its ability to bind to a target. While specific MD studies on this compound are not detailed in the provided search results, the general methodology is well-established for studying the dynamics of small molecules and biomolecular systems. mdpi.comnih.govresearchgate.net
Docking Studies with Biological Macromolecules: Methodological Approaches
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. doi.orgnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. doi.orgresearchgate.net
For derivatives of this compound, docking studies can be used to investigate their potential as inhibitors of various enzymes. A notable example is the study of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. doi.org
The methodological approach for such a study involves several key steps:
Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand, in this case, a derivative of this compound, is built and its geometry is optimized.
Defining the Binding Site: The active site of the enzyme, where the natural substrate binds, is identified. This is where the docking algorithm will attempt to place the ligand.
Running the Docking Simulation: A docking program (e.g., GOLD, AutoDock) is used to explore various possible binding poses of the ligand within the active site. nih.gov The program uses a scoring function to rank the different poses based on their predicted binding affinity. doi.org
Analysis of Results: The top-scoring poses are analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. doi.org
In the study of AChE inhibitors, docking revealed that piperidine sulfonamides bind within the active site, and the binding affinity was correlated with the nature of the substituents on the sulfonyl group. doi.org
Table 2: Methodological Steps in Molecular Docking
| Step | Description | Common Tools/Software |
| 1. Receptor Preparation | Obtain and clean the 3D structure of the protein. | Protein Data Bank (PDB), Discovery Studio, Chimera |
| 2. Ligand Preparation | Build and optimize the 3D structure of the small molecule. | ChemDraw, Avogadro, Gaussian |
| 3. Docking Simulation | Predict binding poses and rank them using a scoring function. | GOLD, AutoDock, Glide |
| 4. Interaction Analysis | Visualize and analyze the non-covalent interactions in the best pose. | Discovery Studio, PyMOL, LigPlot+ |
Prediction of Reactivity and Selectivity
Computational methods can predict the reactivity and selectivity of this compound in chemical reactions. The electronic properties derived from quantum chemical calculations are central to these predictions. researchgate.net
Reactivity: The HOMO-LUMO energy gap is a primary indicator of global reactivity. researchgate.net A smaller gap implies that the molecule can be more easily excited, making it more reactive. Additionally, global reactivity descriptors like chemical hardness, softness, and electronegativity can be calculated from the HOMO and LUMO energies to quantify reactivity. For instance, a study on aryl sulfonyl piperazine derivatives used these parameters to rank the compounds by their predicted reactivity. researchgate.net
Selectivity: The selectivity of a reaction (regioselectivity or chemoselectivity) is often governed by local reactivity, which can be predicted using Fukui functions or by analyzing the Molecular Electrostatic Potential (MEP). nih.gov The Fukui function indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic or electrophilic attack. The MEP map provides a more intuitive picture, with the most negative potential regions being susceptible to electrophilic attack and the most positive regions to nucleophilic attack. For this compound, the sulfur atom of the sulfonyl chloride group is expected to be a primary electrophilic center.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Recognition
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.commdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for understanding molecular recognition. nih.gov
The general workflow for a 3D-QSAR study on a series of this compound derivatives would be as follows:
Data Set Preparation: A series of compounds with a common structural scaffold (the 3,3-dimethylpiperidine-1-sulfonyl moiety) and experimentally measured biological activity (e.g., inhibitory constants, Kᵢ) is collected. nih.gov The dataset is divided into a training set to build the model and a test set to validate it. nih.gov
Molecular Modeling and Alignment: 3D structures of all compounds are generated and aligned based on their common scaffold. This alignment is a critical step and is often guided by docking results. nih.gov
Descriptor Calculation: For each aligned molecule, CoMFA calculates steric and electrostatic fields at various points on a 3D grid surrounding the molecules. CoMSIA calculates additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov
Model Building and Validation: Partial Least Squares (PLS) regression is used to build a linear model correlating the calculated field values (the independent variables) with the biological activity (the dependent variable). nih.gov The model's predictive power is assessed using cross-validation (q²) on the training set and by predicting the activity of the test set compounds (r²_pred). nih.govresearchgate.net
The resulting 3D-QSAR model can be visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a study on diarylpyrazole-benzenesulfonamide inhibitors of carbonic anhydrase used CoMFA and CoMSIA to identify key structural features required for potent inhibition. nih.gov
Exploration of 3,3 Dimethylpiperidine 1 Sulfonyl Chloride As a Scaffold in Chemical Biology Research
Design of Molecular Probes for Target Identification
The development of molecular probes is a cornerstone of chemical biology, enabling the identification and characterization of protein targets and their functions within a cellular context. The 3,3-dimethylpiperidine-1-sulfonyl chloride scaffold is well-suited for the design of such probes. The sulfonyl chloride group can react with nucleophilic residues on proteins or be used to link to reporter tags, such as fluorophores or biotin.
The design of effective molecular probes requires a balance between retaining the biological activity of the core scaffold and incorporating a reporter group that allows for detection and identification of binding partners. For instance, in the development of fluorescent probes for the chemokine receptor CCR5, researchers have utilized a strategy of modifying a known ligand, TAK779, by attaching a fluorescent dye. mdpi.com A similar approach could be applied to bioactive molecules derived from the 3,3-dimethylpiperidine (B75641) scaffold.
A hypothetical design for a molecular probe based on this compound could involve a two-step process:
Synthesis of a Bioactive Ligand: The sulfonyl chloride would first be reacted with an amine-containing molecule that is known or predicted to interact with a specific target class, for example, a G-protein coupled receptor or an enzyme.
Attachment of a Reporter Tag: The resulting sulfonamide could be further functionalized with a reporter group. This might involve incorporating a linker with a terminal alkyne or azide (B81097) for click chemistry-based attachment of a fluorophore or biotin.
This modular design allows for the generation of a library of probes to explore different biological targets. The 3,3-dimethylpiperidine core would serve to orient the bioactive portion of the molecule within the target's binding site, while the sulfonamide linkage provides a stable connection to the reporter tag.
Investigation of Molecular Interaction Mechanisms with Biological Macromolecules
The 3,3-dimethylpiperidine scaffold has been incorporated into a variety of biologically active compounds, and studying their interactions with macromolecules provides a framework for understanding the potential of its sulfonyl chloride derivative. Biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in elucidating these interactions. nih.gov
Derivatives of 3,3-dimethylpiperidine have shown significant potential as enzyme inhibitors. For example, 3,3-dimethyl substituted N-aryl piperidines have been identified as potent and selective inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response. nih.gov One such inhibitor demonstrated a half-maximal inhibitory concentration (IC50) of 7 nM in a human whole blood assay. nih.gov The 3,3-dimethyl substitution was found to be crucial for this high potency.
In another study, benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were developed as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov Molecular modeling and kinetic studies of these compounds revealed a competitive mode of inhibition, suggesting that they bind to the active site of the enzyme. nih.gov The piperidine (B6355638) ring, in this case, plays a key role in positioning the molecule within the enzyme's active site gorge.
The this compound scaffold could be used to generate novel enzyme inhibitors. The sulfonamide linkage formed upon reaction with an appropriate fragment can mimic transition states or form key hydrogen bonds within an enzyme's active site. For example, sulfonamides are known to be effective inhibitors of carbonic anhydrases. The 3,3-dimethylpiperidine group would serve to occupy hydrophobic pockets and provide a rigid anchor for the inhibitory sulfonyl group.
Table 1: Examples of Enzyme Inhibition by Piperidine-Containing Compounds
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 3,3-Dimethyl substituted N-aryl piperidines | Microsomal prostaglandin E synthase-1 (mPGES-1) | Potent and selective inhibition (IC50 = 7 nM). The 3,3-dimethyl group was critical for activity. | nih.gov |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Submicromolar inhibition with a competitive binding mechanism. | nih.gov |
| Chlorinated sulfonamides | Butyrylcholinesterase (BChE), Urease, Lipoxygenase (LOX) | Showed good inhibitory activities against these enzymes, with strong activity against BChE. | researchgate.net |
The piperidine scaffold is a common feature in many receptor ligands. For instance, derivatives of piperidine have been developed as antagonists for the 5-HT7 receptor, a serotonin (B10506) receptor implicated in various neurological disorders. ebi.ac.uk The piperidine ring in these molecules often serves as a key pharmacophore, making important hydrophobic and van der Waals interactions within the receptor's binding pocket.
A study on a novel analgesic that acts on the μ-opioid receptor utilized a complex piperidine derivative. ebi.ac.uk Molecular dynamics simulations were employed to propose a mechanism of receptor activation, highlighting the specific interactions between the piperidine moiety and amino acid residues in the receptor. ebi.ac.uk
For this compound, the sulfonyl chloride group can be used to synthesize a library of sulfonamides to probe receptor binding sites. The diversity of available amines allows for the systematic exploration of chemical space around the core scaffold. By varying the substituent attached to the sulfonyl group, researchers can map the steric and electronic requirements of a receptor's binding pocket, leading to the identification of novel and selective ligands.
Structure-Activity Relationship (SAR) Studies for Molecular Recognition
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. The 3,3-dimethylpiperidine scaffold provides a rigid framework that is ideal for such studies, as it reduces the conformational flexibility of the molecule, making the interpretation of SAR data more straightforward. The 3D nature of the piperidine ring is a significant advantage over flat, aromatic scaffolds. nih.govrsc.org
In the development of mPGES-1 inhibitors, SAR studies revealed that the 3,3-dimethyl substitution on the piperidine ring was a key determinant of potency. nih.gov Similarly, in the case of cholinesterase inhibitors, modifications to the piperidine-linked moieties led to significant changes in inhibitory activity, allowing researchers to establish a clear SAR. nih.gov For example, the introduction of electron-withdrawing groups on a connected phenyl ring enhanced the inhibitory potency. nih.gov
The this compound is an excellent starting point for SAR studies. By reacting it with a diverse set of amines, a library of sulfonamides can be generated. The biological activity of these compounds can then be systematically evaluated.
Table 2: Hypothetical SAR Study based on this compound
| R-Group (from R-NH2) | Predicted Interaction | Expected Impact on Activity |
|---|---|---|
| Small alkyl (e.g., methyl, ethyl) | Probes small hydrophobic pockets | May provide a baseline activity |
| Bulky alkyl (e.g., tert-butyl) | Explores larger hydrophobic regions | Could increase potency if the pocket is large enough, or decrease it due to steric hindrance |
| Aromatic (e.g., phenyl) | Potential for π-stacking interactions | Could significantly enhance binding affinity |
| Substituted aromatic | Probes for specific hydrogen bonding or electronic interactions | Allows for fine-tuning of potency and selectivity |
| Heterocyclic | Introduces potential hydrogen bond donors/acceptors | Can improve solubility and introduce specific interactions |
By systematically varying the 'R' group in the resulting sulfonamide (R-NH-SO2-piperidine), researchers can deduce the types of interactions that are most important for molecular recognition by a particular biological target. This information is invaluable for the rational design of more potent and selective compounds.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry Methodologies
Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. rsc.orgchemrxiv.org The synthesis of sulfonyl chlorides, in particular, can be hazardous in batch processes due to the high exothermicity of the reactions and the use of corrosive reagents. rsc.org
Future research is poised to explore the adaptation of the synthesis of 3,3-Dimethylpiperidine-1-sulfonyl chloride to continuous-flow reactors. Such a development would not only mitigate safety concerns but also allow for precise control over reaction parameters, potentially leading to higher yields and purity. researchgate.net The integration of in-line purification and analysis techniques within a flow system could further streamline its production, making this compound more readily accessible for subsequent applications.
Table 1: Potential Advantages of Flow Synthesis for this compound
| Feature | Benefit in Flow Chemistry |
| Heat Transfer | Superior heat dissipation, reducing the risk of thermal runaway. |
| Mixing | Enhanced mixing efficiency, leading to more uniform reaction conditions. |
| Safety | Smaller reaction volumes minimize the risk associated with hazardous reagents. |
| Scalability | Production can be scaled up by extending the operating time of the reactor. |
| Automation | Allows for precise control and monitoring of the reaction process. |
Development of Advanced Catalytic Systems Utilizing the Scaffold
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and is increasingly being recognized for its utility in the design of ligands for catalysis. nih.gov The steric hindrance provided by the gem-dimethyl group at the 3-position of the piperidine ring in this compound could be exploited to create novel, sterically demanding ligands for transition metal catalysts.
Future research could focus on the derivatization of the 3,3-dimethylpiperidine (B75641) scaffold to generate a library of ligands for various catalytic applications. For instance, these ligands could be employed in asymmetric catalysis, where the steric bulk could influence the stereochemical outcome of a reaction. There is precedent for the use of piperidine derivatives in catalytic systems, such as in iridium-catalyzed hydrogenation and gold-catalyzed cyclization reactions. nih.gov Furthermore, the development of iron-based catalysts, which are more sustainable and cost-effective than precious metal catalysts, is a burgeoning area of research where novel piperidine-based ligands could find application. researchgate.net
Bioorthogonal Chemistry Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov This field has opened up new frontiers in chemical biology, enabling the study of biomolecules in their native environments. The sulfonyl chloride moiety is a reactive functional group that can be used to attach molecules to biomolecules, and its derivatives have been explored in the context of bioorthogonal chemistry. springernature.com
A promising future direction for this compound is its use as a precursor for the development of novel bioorthogonal probes or drug delivery systems. researchgate.net For example, it could be functionalized to create a "click chemistry" handle, allowing it to be selectively ligated to other molecules within a biological system. researchgate.net The sterically hindered piperidine group could also serve to modulate the stability and reactivity of the sulfonyl-containing probe, potentially offering advantages over existing bioorthogonal reagents. nih.gov
Exploration in Materials Science Research
The unique structural and chemical properties of piperidine derivatives make them attractive building blocks for the synthesis of new materials. core.ac.uk The incorporation of piperidine moieties into polymer backbones can influence properties such as thermal stability, solubility, and biocompatibility.
Future research could investigate the use of this compound as a monomer or a functionalizing agent in the creation of novel polymers and materials. For instance, it could be used to synthesize poly(arylene ether sulfone)s with pendent 3,3-dimethylpiperidine groups, which could then be further modified to create materials with specific functionalities. core.ac.uk The steric bulk of the dimethylpiperidine group could impact the packing of polymer chains, leading to materials with unique mechanical or barrier properties. Additionally, the inherent basicity of the piperidine nitrogen could be exploited to create materials with pH-responsive characteristics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3,3-Dimethylpiperidine-1-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : The synthesis of sulfonyl chloride derivatives typically involves sulfonation of the parent piperidine compound followed by chlorination. For example, analogous compounds like 3-(piperidine-1-sulfonyl)benzene-1-sulfonyl chloride are synthesized using controlled temperatures (0–5°C) and anhydrous conditions to prevent hydrolysis . Reaction optimization may include adjusting stoichiometric ratios (e.g., ClSO₃H or SOCl₂ as chlorinating agents) and monitoring reaction progress via TLC or HPLC.
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation. For example, NMR can distinguish between regioisomers by analyzing chemical shifts of methyl groups on the piperidine ring . Purity assessment requires HPLC with UV detection (λ = 210–254 nm) and elemental analysis to verify sulfur and chlorine content .
Q. How should this compound be stored to ensure stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in moisture-free, amber glass containers. Stability studies on similar sulfonyl chlorides indicate decomposition risks at >25°C or in humid environments . Pre-use purity checks via FTIR (to detect hydrolysis products like sulfonic acids) are recommended .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound with nucleophiles, and how does steric hindrance influence reaction pathways?
- Methodology : The sulfonyl chloride group undergoes nucleophilic substitution (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. Steric hindrance from the 3,3-dimethyl groups on the piperidine ring may slow reaction kinetics, as observed in structurally similar compounds like (R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride . Kinetic studies using stopped-flow UV-Vis spectroscopy can quantify rate constants under varying temperatures and solvent polarities.
Q. How can researchers resolve contradictory data in the literature regarding the hydrolytic stability of sulfonyl chlorides?
- Methodology : Discrepancies may arise from differences in experimental conditions (e.g., pH, solvent). Controlled hydrolysis experiments in buffered solutions (pH 2–12) with LC-MS monitoring can identify degradation products. For example, conflicting stability reports for 3-(Phenylthio)piperidine hydrochloride were resolved by isolating sulfonic acid derivatives under acidic conditions .
Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?
- Methodology : Pilot-scale reactions should prioritize temperature control (via jacketed reactors) and efficient mixing to avoid hotspots. Continuous-flow systems have been successful for analogous sulfonyl chlorides, improving yield by 15–20% compared to batch processes . Post-synthesis purification via fractional crystallization or preparative HPLC ensures batch consistency .
Key Considerations for Experimental Design
- Safety : Use fume hoods and personal protective equipment (PPE) when handling sulfonyl chlorides due to potential respiratory and dermal irritation .
- Contradiction Management : Replicate literature protocols with minor modifications (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- Biological Studies : Prioritize in silico docking studies to predict interactions with biological targets (e.g., enzymes or receptors) before in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
